molecular formula C6H12O2 B2991717 (1R)-1-(3-Methyloxetan-3-yl)ethanol CAS No. 2227751-02-0

(1R)-1-(3-Methyloxetan-3-yl)ethanol

Cat. No. B2991717
CAS RN: 2227751-02-0
M. Wt: 116.16
InChI Key: KNDIWOLRRBGYHQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-1-(3-Methyloxetan-3-yl)ethanol”, also known as “3-Methyl-3-oxetanemethanol”, is an organic compound . It has a molecular formula of C5H10O2 . The compound appears as a clear colorless to light yellow liquid .


Molecular Structure Analysis

The molecular structure of “(1R)-1-(3-Methyloxetan-3-yl)ethanol” is represented by the SMILES notation "CC1(CO)COC1" . This indicates that the molecule contains a three-membered oxetane ring with a methyl group and a hydroxyl group attached.


Physical And Chemical Properties Analysis

“(1R)-1-(3-Methyloxetan-3-yl)ethanol” is a clear colorless to light yellow liquid . It has a molecular formula of C5H10O2 .

Scientific Research Applications

Catalytic Applications and Synthesis

  • Dehydrogenative Coupling of Amines and Alcohols: Milstein's [Ru(PNN)(CO)(H)] catalysts, including (1R)-1-(3-Methyloxetan-3-yl)ethanol derivatives, facilitate the selective formation of carboxamides from alcohol-amine mixtures, showcasing a potential for synthetic application in pharmaceuticals and organic materials (Hasanayn & Harb, 2014).

Renewable Energy and Environmental Chemistry

  • Water Oxidation Catalysis: A study developed a new family of Ru complexes for water oxidation, indicating the potential of (1R)-1-(3-Methyloxetan-3-yl)ethanol derivatives in enhancing the efficiency of water-splitting reactions, a critical process in the production of hydrogen fuel (Zong & Thummel, 2005).

Organic Synthesis and Stereochemistry

  • Stereocontrol in Organic Synthesis: The compound's derivatives have been employed in the synthesis of complex molecules like nonactin, demonstrating its utility in achieving stereocontrol, a crucial aspect of synthesizing chiral pharmaceuticals (Fleming & Ghosh, 1998).

Electrochemistry and Oxidation Processes

  • Electrooxidation of Ethanol and Methanol: Research indicates that derivatives of (1R)-1-(3-Methyloxetan-3-yl)ethanol can act as catalysts in the electrooxidation of ethanol and methanol, suggesting applications in fuel cells and green chemistry (Liu et al., 2016).

Metabolic Studies and Biochemistry

  • Switch from Aerobic to Anaerobic Metabolism: A study explored the role of cytoplasmic pH in ethanol production under anoxia, highlighting the biochemical significance of ethanol-related compounds in understanding cellular metabolism under stress conditions (Fox, McCallan, & Ratcliffe, 2004).

Green Chemistry and Separation Processes

  • Extraction of Alcohols from Water: The effectiveness of ionic liquids, potentially derived from (1R)-1-(3-Methyloxetan-3-yl)ethanol, in separating alcohols from water demonstrates its relevance in reducing the energy consumption of distillation processes, a critical aspect of green chemistry (Chapeaux et al., 2008).

properties

IUPAC Name

(1R)-1-(3-methyloxetan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDIWOLRRBGYHQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(COC1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1(COC1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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